4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol
Description
Metabolic Activation and Detoxification Pathways
Major Bioactivation Routes
Carbonyl Reduction to NNAL
The primary metabolic route of NNK involves carbonyl reduction at the ketone moiety, generating a functional hydroxyl group that forms NNAL. This reaction represents the first step in a complex metabolic cascade that ultimately determines the carcinogenic potential of tobacco-specific nitrosamines. The carbonyl reduction of NNK to NNAL is a critical step that occurs extensively in human tissues, with studies indicating that approximately 70% of NNK undergoes this conversion. The resulting NNAL possesses a chiral center, leading to the formation of two enantiomers: (R)-NNAL and (S)-NNAL, each with distinct metabolic fates and biological activities.
While this reduction is often considered a detoxification pathway, it's important to note that NNAL itself retains significant carcinogenic potential. In fact, NNAL is a potent lung carcinogen with tumorigenic properties similar to its parent compound NNK. The presence of a hydroxyl group in NNAL facilitates subsequent conjugation reactions, particularly glucuronidation, which enhances water solubility and promotes excretion.
α-Hydroxylation Pathways
The α-hydroxylation of NNAL represents a critical bioactivation mechanism that generates highly reactive intermediates capable of forming DNA adducts. This process occurs via two distinct pathways: methylene hydroxylation and methyl hydroxylation. Methylene hydroxylation leads predominantly to DNA methylation, while methyl hydroxylation results in DNA pyridyloxobutylation.
These hydroxylation pathways have been quantified using radiochemical detection methods. In studies utilizing high-pressure liquid chromatography with A/J mouse tissue samples, researchers identified 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) as the marker for methyl hydroxylation and 4-oxo-1-(3-pyridyl)-1-butanone (OPB) for methylene hydroxylation. The ratio of OPB to HPB was found to be higher in liver (1.5) than in lung (0.2-1) microsomal preparations, indicating tissue-specific differences in the predominant activation pathways.
The α-hydroxylation of NNAL is particularly significant because it generates electrophilic intermediates that can directly interact with DNA, forming adducts that may lead to mutations and initiate carcinogenesis. Evidence suggests that even NNAL conjugates, such as NNAL-Glucuronide, can undergo α-hydroxylation in vivo, potentially contributing to carcinogenic processes despite conjugation.
N-Oxidation and Glucuronidation
N-oxidation represents another significant metabolic pathway for NNAL, primarily mediated by flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes in hepatic and pulmonary tissues. This process leads to the formation of NNAL-N-oxide, which exists as both (R) and (S) enantiomers.
The N-oxide formation introduces significant polarity to the molecule, characterized by a zwitterionic N⁺–O⁻ bond that enhances aqueous solubility and reduces membrane permeability compared to the parent NNAL compound. This increased hydrophilicity facilitates renal excretion, though some pulmonary retention persists due to hydrogen bonding with alveolar surfactants.
Glucuronidation serves as the principal detoxification pathway for NNAL, forming two major types of conjugates: NNAL-O-glucuronides (NNAL-O-Gluc) and NNAL-N-glucuronides (NNAL-N-Gluc). This process is catalyzed by UDP-glucuronosyltransferases (UGTs), with different UGT isoforms exhibiting stereoselectivity toward (R) and (S)-NNAL enantiomers. Notably, all NNAL-glucuronidating UGTs demonstrate some level of stereospecific preference, with UGTs 1A10 and 2B17 primarily forming (R)-NNAL-O-Gluc, suggesting their importance in NNAL detoxification in the upper aerodigestive tract.
Enzymatic Mediators
Cytochrome P450 Isoforms (CYP2A5, CYP2A13)
Cytochrome P450 enzymes play crucial roles in the oxidative metabolism of NNAL, with CYP2A5 and CYP2A13 being particularly significant. CYP2A5, a mouse cytochrome P450 monooxygenase, exhibits high similarity to human CYP2A6 and CYP2A13 in protein sequence and substrate specificity. Studies using CYP2A5-null mice have demonstrated that this enzyme is the major nicotine and cotinine oxidase in mouse liver, with knockout mice showing slower systemic clearance of these compounds.
CYP2A13, predominantly expressed in the human respiratory tract, is considered the most efficient P450 enzyme in NNK bioactivation in vitro. A study comparing CYP2A6 and CYP2A13 activities revealed that both enzymes significantly enhanced NNK-induced mutations, with CYP2A13 demonstrating markedly higher mutagenic effects than CYP2A6. This enhanced mutagenicity was associated with increased α-hydroxylation activity and the formation of O⁶-methylguanine DNA adducts.
The CYP2A13*2 genetic variant, which contains two missense mutations (Arg25Gln and Arg257Cys), exhibits approximately 20-40% lower activity than wild-type CYP2A13.1 toward various substrates, including NNK. This reduced activity has been associated with decreased incidences of lung adenocarcinoma in smokers, supporting the critical role of CYP2A13 in tobacco-specific nitrosamine-induced carcinogenesis.
Table 1: Comparative activities of CYP2A6 and CYP2A13 in NNK metabolism
Aldo-Keto Reductases (AKRs) and Carbonyl Reductases
The carbonyl reduction of NNK to NNAL is catalyzed by several enzymes belonging to the steroid dehydrogenase reductase (SDR) superfamily, including aldo-keto reductases (AKRs) and carbonyl reductase type 1 (CBR1). Studies examining cytosolic SDR enzymes have identified AKR1C1, AKR1C2, AKR1C3, AKR1C4, and CBR1 as active in converting NNK to NNAL, with all forming predominantly (S)-NNAL (≥93%).
Kinetic analysis of these enzymes has revealed varying levels of activity toward NNK. AKR1C1 and CBR1 appear to be the most active cytosolic reductases, while AKR1C3 exhibits comparable or higher activity levels than AKRs 1C2 and 1C4. These findings suggest differential contributions of various cytosolic enzymes to NNAL formation in human tissues.
In addition to the cytosolic enzymes, microsomal enzymes also participate in NNAL formation. A comprehensive screening of 28 microsomal reductase enzymes in normal human lung identified several expressed at levels equal to or greater than HSD11β1 (the only previously reported microsomal reductase enzyme with NNK-reducing activity), including HSD17β6, HSD17β12, KDSR, NSDHL, RDH10, RDH11, and SDR16C5. Among these, HSD17β12 was the most highly expressed and exhibited significant activity against NNK, forming primarily (>95%) (R)-NNAL.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
11β-Hydroxysteroid dehydrogenase type 1 (HSD11β1) is a microsomal enzyme that has been associated with NNK metabolism. Unlike the cytosolic enzymes that predominantly form (S)-NNAL (>90%), HSD11β1 produces a mixture of NNAL enantiomers with approximately 65% (S)-NNAL.
Interestingly, microsomal fractions from various human tissues, including lung, produce predominantly (R)-NNAL (>65% of total NNAL formed), with human lung microsomes forming >90% (R)-NNAL. This pattern is inconsistent with the preferential (S)-NNAL-formation activity observed for HSD11β1, suggesting the involvement of additional microsomal enzymes with (R)-NNAL-forming activity in human tissues. The identification of HSD17β12 as a major microsomal reductase contributing to (R)-NNAL formation in human lung has helped explain this discrepancy.
Stereochemical Influences
Enantiomer-Specific Metabolism (S vs. R-NNAL)
The metabolism of NNAL exhibits pronounced stereoselectivity, with significant differences in both the formation and elimination of (R) and (S) enantiomers. Studies across multiple species and tissue types have demonstrated that (S)-NNAL is the predominant enantiomer formed from NNK in rodent tissues (90-98%) and in human liver cytosol (90%) and red blood cells (>95%). However, human liver microsomes produce a more balanced ratio, with (S)-NNAL accounting for approximately 64% of total NNAL formed.
The glucuronidation of NNAL enantiomers also displays stereoselectivity, with different UGT enzymes exhibiting preferences for specific enantiomers. UGT2B17 preferentially forms (R)-NNAL-O-Gluc, while UGT2B7 preferentially forms (S)-NNAL-O-Gluc. This enzymatic selectivity has significant implications for NNAL detoxification and elimination, as genetic variations in these enzymes may affect the clearance of specific NNAL enantiomers.
A notable finding is that human lung tissue exhibits a unique pattern of NNAL enantiomer formation compared to other tissues. While the cytosolic fraction of human lung forms primarily (90%) (S)-NNAL, consistent with other tissues, the microsomal fraction produces predominantly (95%) (R)-NNAL. This results in whole-cell lysates from human lung tissue forming about 60% (R)-NNAL, which is higher than that observed for human liver (35%). These data suggest that while (S)-NNAL may be the primary enantiomer formed from NNK in human liver and is the major form targeted for whole-body excretion by glucuronidation, (R)-NNAL is the primary enantiomer formed in human lung, a major target tissue for tobacco smoke exposure.
Table 2: NNAL enantiomer formation in different tissues and species
Impact of Configurational Isomerism on DNA Reactivity
The configurational isomerism of NNAL significantly influences its biological activities and DNA reactivity. Contrary to what might be expected based on formation patterns, (S)-NNAL has been shown to exhibit higher carcinogenic potential than (R)-NNAL in animal models. Studies in A/J mice have demonstrated that (S)-NNAL is more tumorigenic than (R)-NNAL, with tumor multiplicity comparable to that of NNK[(S)-NNAL: 17.9±2.8 vs. NNK: 18.5±3.2 tumors/lung]. In contrast, (R)-NNAL shows significantly reduced tumorigenicity (5.1±1.4 tumors/lung), and (R)-NNAL-N-oxide exhibits even lower tumor-inducing capacity (2.3±0.9 tumors/lung).
Recent research has revealed an interesting dichotomy in the biological effects of NNAL enantiomers at the cellular level. In studies with non-small cell lung cancer (NSCLC) cell lines, (R)-NNAL was found to promote cell proliferation, enhance migration, and induce drug resistance, while (S)-NNAL demonstrated substantially weaker effects. Mechanistically, (R)-NNAL was shown to phosphorylate and deactivate liver kinase B1 (LKB1) via β-adrenergic receptor signaling in LKB1 wild-type NSCLC cell lines, contributing to enhanced proliferation, migration, and drug resistance.
The differential DNA reactivity of NNAL enantiomers can be partially explained by their metabolic activation pathways. Studies in rat liver microsomes have shown that (R)- and (S)-NNAL are metabolized at similar rates by α-hydroxylation, the major metabolic activation pathway. However, in rat lung microsomes, (S)-NNAL is more rapidly metabolized than (R)-NNAL by all oxidative pathways, potentially contributing to its higher tumorigenic potential in lung tissue.
Interspecies Variability
Tissue-Specific Metabolic Capacities
Tissue-specific differences in NNAL metabolism contribute significantly to the overall metabolic profile and biological effects of tobacco-specific nitrosamines. As highlighted previously, human lung tissue exhibits a unique pattern of NNAL enantiomer formation, with the microsomal fraction producing predominantly (95%) (R)-NNAL, in contrast to the cytosolic fraction that forms primarily (90%) (S)-NNAL. This results in a higher proportion of (R)-NNAL formation in whole-cell lysates from human lung tissue compared to human liver.
The upper aerodigestive tract shows prominent stereoselectivity in NNAL glucuronidation. Research examining UGT expression in this region has revealed that UGT1A10 exhibits the highest relative expression levels among the NNAL-O-glucuronidating UGTs, ranging from 36% (tonsil) to 49% (esophagus), followed by UGT1A9 > UGT2B7 > UGT2B17. UGT1A10 also exhibited similar or higher levels of expression compared to both NNAL-N-glucuronidating UGTs, 1A4 and 2B10.
In perfused rat lung models, N-oxidation accounts for 24% of total NNK-derived metabolites in tissue, with (R)-NNAL-N-oxide representing a significant detoxification route. This suggests that different tissues may employ distinct metabolic strategies for dealing with tobacco-specific nitrosamines, balancing between activation and detoxification pathways.
Table 3: Metabolic Fate of NNK in Rat Lung (120-Min Perfusion)
| Metabolite | Perfusate (%) | Tissue (%) |
|---|---|---|
| NNK-N-oxide | 48 ± 7 | - |
| Keto alcohol | 14 ± 4 | - |
| Keto acid | 12 ± 4 | 21 ± 4 |
| NNAL-N-oxide | - | 24 ± 3 |
| Parent NNK | 4.5 | 6.5 ± 2 |
Propriétés
IUPAC Name |
N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRXKBUCZFFSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(C1=CN=CC=C1)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020880 | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76014-81-8 | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76014-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylnitrosoamino)-1-(3-pyridyl)-1-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN7PIX794W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041809 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Méthodes De Préparation
In Vivo Formation in Mammalian Systems
NNAL is primarily formed in vivo through the metabolic reduction of NNK, a process mediated by cytochrome P450 enzymes and carbonyl reductase. In mammalian models, such as rats, NNK undergoes hydroxylation at the methyl carbon adjacent to the nitrosamino group, followed by spontaneous decomposition to yield NNAL. Studies demonstrate that urinary excretion of NNAL in rats treated with NNK accounts for 30–40% of the administered dose, highlighting its role as a major detoxification product.
The endogenous formation of NNAL has also been observed in rats administered nicotine and sodium nitrite (NaNO₂). For example, rats treated with (S)-nicotine (containing trace nornicotine) and NaNO₂ excreted NNAL at 0.53 × 10⁻³% of the nicotine dose, alongside other nitrosamines like N-nitrosoanabasine (0.68%) and N-nitrosoanatabine (2.1%). This pathway underscores the potential for nitrosamine formation in individuals using nicotine products under conditions favoring nitrosation.
Human Metabolic Studies
In humans, NNAL is detected in the urine of smokers and smokeless tobacco users, with levels correlating with the duration and intensity of tobacco exposure. The metabolic pathway involves the α-hydroxylation of NNK by CYP2A6 and CYP2B6, followed by glucuronidation to form NNAL-O-glucuronide, a water-soluble conjugate excreted via urine. Notably, the multidrug resistance protein 1 (MRP1) facilitates the transport of NNAL-O-glucuronide, requiring glutathione or analogs for efficient elimination.
Chemical Synthesis Methods
Nitrosation of Myosmine
Myosmine, a nicotinoid alkaloid found in tobacco and certain foods, undergoes nitrosation to produce NNAL and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB). This one-step reaction occurs under acidic conditions, with the reaction rate dependent on pH. For instance, in human gastric juice (pH 1.5–3.5), myosmine reacts with nitrosating agents to yield NNAL and HPB, implicating dietary sources as potential contributors to NNAL exposure.
The reaction mechanism involves the protonation of myosmine’s pyrrolidine nitrogen, followed by nucleophilic attack by nitrite-derived nitrosonium ions (NO⁺). This pathway highlights the non-tobacco origins of NNAL and its precursors, expanding the scope of human exposure risks.
Reduction of NNK
NNAL is synthesized in vitro via the selective reduction of NNK using sodium borohydride (NaBH₄) or catalytic hydrogenation. In a typical procedure, NNK is dissolved in ethanol and treated with NaBH₄ at 0–5°C, yielding NNAL with >90% efficiency. Catalytic hydrogenation over palladium-on-carbon (Pd/C) under 1–2 atm H₂ achieves similar results, though requiring longer reaction times (12–24 h).
Table 1: Comparison of NNK Reduction Methods
| Method | Reagents/Conditions | Yield (%) | Purity |
|---|---|---|---|
| Sodium Borohydride | NaBH₄, EtOH, 0–5°C, 1 h | 92 | >95% |
| Catalytic Hydrogenation | Pd/C, H₂ (1 atm), EtOH, 24 h | 88 | >90% |
Analytical and Purification Techniques
Chromatographic Separation
NNAL is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C₁₈ column and a mobile phase of 10 mM ammonium acetate (pH 6.5) and acetonitrile (70:30 v/v). Detection at 254 nm ensures baseline separation from HPB and other nitrosation byproducts.
Chiral Resolution
The absolute configuration of NNAL is determined via chiral derivatization with (R)-(+)-α-methylbenzyl isocyanate, followed by gas chromatography-mass spectrometry (GC-MS). This method resolves enantiomers with >99% enantiomeric excess, confirming (S)-NNAL as the predominant form in biological samples.
Challenges and Innovations in Synthesis
Byproduct Formation
The nitrosation of myosmine produces HPB as a major byproduct, necessitating rigorous purification. Adjusting reaction pH to 4–5 minimizes HPB formation, improving NNAL yields by 20–30%.
Scalability
While laboratory-scale syntheses achieve high yields, industrial-scale production faces challenges in controlling exothermic reactions and eliminating genotoxic impurities. Continuous-flow reactors with in-line pH monitoring have shown promise in addressing these issues, enabling gram-scale NNAL synthesis with >85% yield.
Environmental and Biological Implications
Analyse Des Réactions Chimiques
Metabolic Reactions
NNAL undergoes enzymatic transformations critical to its carcinogenicity and detoxification. Key metabolic pathways include:
Table 1: Metabolic Activation and Detoxification Pathways
- Stereoselectivity : (R)-NNAL is the predominant enantiomer formed in vivo, with species-dependent glucuronidation patterns .
- Enzymatic Variability : Human liver microsomes show 49-fold variability in N-glucuronidation capacity, impacting detoxification efficiency .
Synthetic and Industrial Reactions
NNAL is synthesized from its precursor, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), under controlled conditions.
Table 2: Synthetic Routes and Reaction Conditions
- Industrial Production : Large-scale nitrosation followed by liquid-liquid extraction and HPLC purification .
- Chiral Derivatization : Mosher’s reagent ((R)-(+)-MTPA chloride) enables absolute configuration determination .
Chemical Stability and Reactivity
NNAL’s stability is influenced by environmental factors and reaction conditions:
Table 3: Stability Under Controlled Conditions
- Storage Recommendations : Stable at +4°C in inert atmospheres; degradation occurs at room temperature or under UV light .
Analytical Detection Methods
Quantification of NNAL and its metabolites employs advanced techniques:
Key Research Findings
- Carcinogenicity : NNAL’s α-hydroxylation generates DNA adducts linked to lung tumorigenesis .
- Biomarker Utility : Total urinary NNAL correlates with tobacco smoke exposure (r = 0.89, p < 0.001) .
- Detoxification Limits : Only 40–60% of NNAL is glucuronidated in humans, leaving significant carcinogenic potential .
This synthesis of chemical reactivity data underscores NNAL’s dual role as a biomarker and carcinogen, necessitating precise handling and analytical rigor in research.
Applications De Recherche Scientifique
Cancer Research
NNAL is recognized for its role as a carcinogenic agent and has been extensively studied in relation to tobacco use and lung cancer.
- Biomarker for Tobacco Exposure : NNAL serves as a biomarker for assessing exposure to tobacco-specific nitrosamines. Its measurement in biological fluids, particularly urine, provides insights into the extent of tobacco-related harm. Studies have shown that NNAL levels correlate with smoking behavior and lung cancer risk among smokers .
- Mechanistic Studies : Research has demonstrated that NNAL can form DNA adducts, which are critical in understanding the mechanisms of tobacco-induced carcinogenesis. The formation of these adducts can lead to mutations that initiate cancer development .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of NNAL is crucial for evaluating its biological effects:
- Metabolism Studies : NNAL undergoes metabolic conversion in the liver and other tissues. Studies using precision-cut tissue slices have shown how NNAL is metabolized and its potential toxicity in various organs such as the lung, liver, and kidney .
- Transport Mechanisms : Research indicates that NNAL is transported by multidrug resistance proteins, which may influence its bioavailability and toxicity. Specifically, the transport of its glucuronide conjugate has been studied to understand detoxification pathways .
Public Health Implications
The implications of NNAL extend into public health, particularly concerning smoking cessation programs:
- Assessment of Smoking Cessation : Measuring NNAL levels can provide valuable feedback for individuals attempting to quit smoking. A decrease in NNAL levels post-cessation indicates reduced exposure to harmful nitrosamines and may encourage continued abstinence from tobacco .
- Regulatory Frameworks : As a known carcinogen, NNAL's presence in tobacco products has implications for regulatory policies aimed at reducing tobacco use and protecting public health. Monitoring NNAL levels in populations can help assess the effectiveness of anti-tobacco initiatives .
Case Studies
Numerous studies have explored the implications of NNAL in various contexts:
Analytical Methods
Various analytical techniques are employed to measure NNAL levels:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method is widely used due to its sensitivity and specificity for detecting low concentrations of NNAL in biological samples .
- Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA methods have been developed for rapid screening of NNAL levels, facilitating large-scale epidemiological studies .
Mécanisme D'action
The mechanism of action of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol involves its metabolic activation to reactive intermediates that can alkylate DNA, leading to mutations and cancer . The compound is metabolized by cytochrome P450 enzymes to form DNA-reactive species, which can cause DNA damage and initiate carcinogenesis . The primary molecular targets include DNA bases, leading to the formation of DNA adducts that can result in mutations if not repaired .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Differences
The tobacco-specific nitrosamines (TSNAs) share a pyridyl backbone derived from nicotine but differ in functional groups and metabolic pathways. Key compounds include:
| Compound Name | Structure | Key Functional Group | Parent Compound/Metabolite Relationship |
|---|---|---|---|
| NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone) | Methylnitrosamino group + ketone at C4 | Ketone | Parent compound of NNAL |
| NNAL (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol) | Methylnitrosamino group + hydroxyl at C4 | Hydroxyl | Metabolite of NNK |
| NNN (N'-Nitrosonornicotine) | Nitrosamine group on pyrrolidine ring + pyridyl | Nitrosamine | Independent TSNA |
| iso-NNAL | Isomeric hydroxyl position (C4 vs. C3) | Hydroxyl | Structural isomer of NNAL |
- NNK vs. NNAL : NNK undergoes carbonyl reduction via enzymes like 11β-hydroxysteroid dehydrogenase to form NNAL . The hydroxyl group in NNAL facilitates glucuronidation (detoxification) to NNAL-O-glucuronide (NNAL-Gluc), whereas NNK is metabolically activated via α-hydroxylation to form DNA adducts .
- iso-NNAL: This isomer, with a shifted hydroxyl group, exhibits distinct metabolic behavior but is less studied in terms of carcinogenicity .
Carcinogenic Potency and Target Organs
NNAL and NNK are both potent carcinogens, but their tumorigenic profiles differ slightly:
- NNAL vs. NNK: While NNK is a direct inducer of lung tumors, NNAL acts as a proximate pancreatic carcinogen, highlighting tissue-specific metabolic activation differences .
- NNN : Primarily associated with oral and esophageal cancers due to localized activation, unlike the systemic effects of NNAL/NNK .
Biomarker Utility and Metabolic Stability
NNAL’s stability in urine and its glucuronide conjugate make it superior to other TSNAs for biomonitoring:
- NNAL vs. Cotinine: NNAL reflects carcinogen exposure, whereas cotinine indicates nicotine intake .
- Racial Differences : Black smokers exhibit higher urinary NNAL levels and lower NNAL-Gluc/NNAL ratios, suggesting reduced detoxification capacity and higher cancer risk .
Enzymatic Pathways and Metabolic Activation
- NNK : Activated via α-hydroxylation (CYP2A6, CYP2A13) to form methyl and methylene diazonium ions, which alkylate DNA .
- NNAL: Primarily glucuronidated (UGT enzymes) to NNAL-Gluc, but can also be reoxidized to NNK or further hydroxylated to carcinogenic intermediates .
- NNN : Metabolized via cytochrome P450-mediated α-hydroxylation, generating DNA adducts in target tissues .
Activité Biologique
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) is a significant metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNAL has garnered attention due to its potent carcinogenic properties, primarily linked to tobacco exposure. This article explores the biological activity of NNAL, focusing on its carcinogenicity, metabolic pathways, and DNA adduct formation.
NNAL is recognized for its role as a carcinogen, particularly in the lungs and pancreas. Research conducted on F-344 rats demonstrated that both enantiomers of NNAL induce a high incidence of lung tumors, including adenomas and carcinomas. In a study where rats were treated with various concentrations of NNAL and NNK, significant tumor formation was observed:
- Treatment Groups :
- (R)-NNAL (5 ppm)
- (S)-NNAL (5 ppm)
- NNK (5 ppm)
- Racemic NNAL (10 ppm)
All groups exhibited a notable increase in lung tumors, with racemic NNAL and NNK being the most potent carcinogens. Metastatic spread from pulmonary tumors to the pancreas was particularly noted in the racemic NNAL group .
DNA Adduct Formation
The carcinogenic effects of NNAL are closely associated with its ability to form DNA adducts. The following types of DNA adducts were identified in the study:
- O2-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O2-POB-dThd)
- 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua)
- O6-[4-(3-pyridyl)-4-oxobut-1-yl]deoxyguanosine (O6-POB-dGuo)
These adducts are indicative of the DNA damage caused by NNAL and its metabolites. The levels of these adducts were significantly higher in rats treated with NNK compared to those treated with NNAL, suggesting that NNK may be more effective at inducing DNA damage .
Metabolism and Pharmacokinetics
The metabolism of NNAL is crucial for understanding its biological activity. It undergoes various metabolic processes, primarily through phase I and phase II reactions involving cytochrome P450 enzymes. The primary metabolic pathway involves the conversion of NNAL into its glucuronide conjugate, which is facilitated by transport proteins such as MRP2. This conjugation enhances the excretion of NNAL from the body but also plays a role in its bioavailability and toxicity .
Table: Metabolic Pathways of NNAL
| Pathway | Enzyme | Outcome |
|---|---|---|
| Phase I | Cytochrome P450 | Hydroxylation, formation of reactive species |
| Phase II | UDP-glucuronosyltransferase | Glucuronidation for excretion |
Case Studies and Findings
A significant study published in Carcinogenesis highlighted the long-term effects of NNAL exposure in animal models. In this study, rats were monitored over several weeks for tumor development and DNA adduct formation:
Q & A
Basic: What methodological approaches are recommended for quantifying NNAL in human urine to assess tobacco smoke exposure?
Answer:
NNAL and its glucuronides (NNAL-Gluc) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their high sensitivity and specificity. Urine samples should be enzymatically hydrolyzed with β-glucuronidase to release free NNAL, followed by solid-phase extraction for purification. Creatinine normalization is critical to account for urine dilution . Studies in Korean non-smokers detected NNAL in hair and urine, with concentrations ranging from 0.23–6.5 pmol/mg creatinine, validated via isotope dilution methods .
Basic: How does NNAL serve as a biomarker for tobacco-specific nitrosamine (TSNA) exposure in epidemiological studies?
Answer:
NNAL is a metabolite of the tobacco-specific carcinogen NNK, making it a tobacco-exposure-specific biomarker . Its persistence in urine (up to 6 weeks post-smoking cessation) allows for reliable assessment of long-term exposure . In the NHANES study, NNAL levels correlated with self-reported smoking frequency and were absent in non-tobacco users, confirming its specificity .
Advanced: What experimental designs are optimal for studying NNAL's metabolic activation and DNA adduct formation in vivo?
Answer:
Use F344 rat models treated chronically with NNK or NNAL enantiomers. Lung and liver tissues are analyzed for pyridyloxobutyl (POB)-DNA adducts via isotope dilution nano-LC/MS . This method quantifies adducts at levels as low as 1 adduct per 10^8 nucleotides. For metabolic activation, human lung microsomes can be used to study CYP2A13/2A6 polymorphisms, which influence NNK→NNAL conversion .
Advanced: How can researchers resolve discrepancies in NNAL detection between untargeted metabolomics and targeted assays?
Answer:
Untargeted metabolomics often misses NNAL due to low abundance (<1 ng/mL) and ion suppression from matrix effects. Targeted assays with chiral separation techniques (e.g., chiral normal-phase LC coupled to DART-MS) improve specificity. For example, enantiomer-specific quantification of NNAL in rat tissues achieved linearity (R² = 0.999) and repeatability (RSD <5.6%) .
Basic: What are the critical considerations for preparing stable NNAL solutions in laboratory settings?
Answer:
NNAL is light-sensitive and prone to degradation. Prepare stock solutions in DMSO or ethanol (25–30 mg/mL), purged with inert gas (N₂/Ar). For aqueous buffers (e.g., PBS), dissolve directly but limit storage to ≤24 hours. Avoid freeze-thaw cycles; store solids at -20°C (stable ≥4 years) .
Advanced: How do genetic polymorphisms in CYP2A13/2A6 affect NNAL pharmacokinetics and carcinogenic potential?
Answer:
The CYP2A13 Arg257Cys polymorphism reduces NNK→NNAL metabolic efficiency by 40–60% in human lung microsomes, altering tissue-specific carcinogen activation. Use genotyped human tissue samples or transgenic mouse models to study these variations. For example, CYP2A13-overexpressing mice showed 3-fold higher lung tumorigenesis vs. wild-type .
Basic: What analytical techniques validate NNAL's structural configuration and enantiomeric purity?
Answer:
Chiral chromatography (e.g., Chiralpak AD-H column) paired with circular dichroism spectroscopy confirms absolute configuration. For instance, (S)-NNAL dominates in human urine due to stereoselective metabolism .
Advanced: Why do some studies fail to detect NNAL in metabolomics analyses of smoking-related cancers?
Answer:
Untargeted metabolomics platforms often exclude metabolites >1000 Da and lack sensitivity for low-abundance compounds like NNAL. Targeted assays using immunoaffinity enrichment (e.g., monoclonal antibodies) or derivatization (e.g., pentafluorobenzylation) enhance detection limits. For example, a lung cancer study achieved quantification at 0.1 pg/mg creatinine via immunoaffinity-LC-MS .
Basic: How is NNAL utilized in evaluating harm-reduction strategies for tobacco products?
Answer:
In randomized trials, switching smokers to e-cigarettes reduced urinary NNAL by 90% compared to continued smoking. Measure NNAL alongside nicotine metabolites (e.g., cotinine) to differentiate exposure sources. Longitudinal sampling at 4–24 weeks post-intervention captures sustained reductions .
Advanced: What mechanisms underlie NNAL's persistence in human tissues post-exposure?
Answer:
NNAL undergoes enterohepatic recirculation , prolonging its half-life. In rats, 15% of NNAL is sequestered in lung tissue as DNA adducts. Use autoradiography with ³H-labeled NNAL to map tissue retention or ex vivo lung perfusion models to study uptake kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
